molecular formula C24H21ClN2O3S2 B12045242 2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B12045242
M. Wt: 485.0 g/mol
InChI Key: MIIGYPWBZCIOEA-UHFFFAOYSA-N
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Description

2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7,7-dimethyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzodioxole moiety, a thienyl group, and a quinolinecarbonitrile core, making it a subject of study for its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7,7-dimethyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7,7-dimethyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloromethyl group, using nucleophiles such as amines or thiols.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various derivatives

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound has shown potential as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7,7-dimethyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets and pathways. Studies have shown that the compound can inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. For example, it may target tubulin, leading to the disruption of microtubule dynamics and inducing cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

When compared to similar compounds, 2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7,7-dimethyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile stands out due to its unique combination of structural features. Similar compounds include:

Properties

Molecular Formula

C24H21ClN2O3S2

Molecular Weight

485.0 g/mol

IUPAC Name

2-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-7,7-dimethyl-5-oxo-4-thiophen-2-yl-1,4,6,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C24H21ClN2O3S2/c1-24(2)8-16-22(17(28)9-24)21(20-4-3-5-31-20)14(10-26)23(27-16)32-11-13-6-18-19(7-15(13)25)30-12-29-18/h3-7,21,27H,8-9,11-12H2,1-2H3

InChI Key

MIIGYPWBZCIOEA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2)SCC3=CC4=C(C=C3Cl)OCO4)C#N)C5=CC=CS5)C(=O)C1)C

Origin of Product

United States

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